2-Cyanopyridine

概要

説明

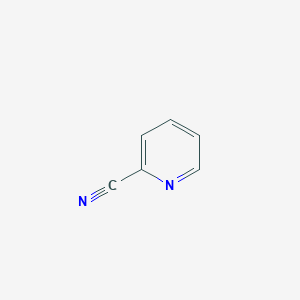

2-Cyanopyridine (CAS 100-70-9; molecular formula: C₆H₄N₂) is a heterocyclic aromatic compound featuring a cyano group at the 2-position of the pyridine ring. This structural motif confers unique reactivity and versatility, making it a critical reagent in organic synthesis, polymer chemistry, and pharmaceutical development. Its applications span dehydrating agents in CO₂ copolymerization , selective cysteine bioconjugation in peptide chemistry , and hinge-binding motifs in kinase inhibitors .

Key properties include its ability to act as a water scavenger in catalytic systems, forming 2-picolinamide upon hydration , and its high electrophilicity, which enables reactions with thiols under mild aqueous conditions . Its safety profile includes standard precautions for handling irritants, with hazards such as respiratory and skin irritation noted in safety data sheets .

準備方法

Phase-Transfer Catalysis (PTC)

Catalyst Selection and Role

Phase-transfer catalysts mediate ion transfer between immiscible phases, accelerating reactions without expensive solvents. Common catalysts include:

-

Quaternary ammonium salts : Tricaprylylmethylammonium chloride (Aliquat 336), tetra-n-octylammonium bromide .

These catalysts form ion pairs with cyanide ions, shuttling them into the organic phase where they react with halogenated pyridines. For example, Aliquat 336 increased the reaction rate of 2-fluoro-3-chloro-5-trifluoromethylpyridine by 40% compared to uncatalyzed conditions .

Industrial-Scale Applications

A pilot-scale synthesis using 3-chloro-2-fluoro-5-trifluoromethylpyridine (149.3 g), sodium cyanide (73.5 g), and Aliquat 336 (16 g) in propionitrile achieved an 83% yield of this compound . The catalyst was recovered via aqueous extraction and reused for five cycles without significant activity loss .

Solvent-Free Cyanidation

Methodology and Efficiency

Eliminating solvents simplifies downstream processing and reduces volatile organic compound (VOC) emissions. In one protocol, 2-chloro-5-trifluoromethylpyridine reacted with potassium cyanide (1.05 equivalents) and tetra-n-butylammonium bromide (2 mol%) under neat conditions at 35°C for 6 hours, yielding 88% 2-cyano-5-trifluoromethylpyridine .

Limitations and Mitigation

-

Substrate solubility : Poorly soluble substrates require minimal solvent (≤5% water) .

-

Exothermicity : Temperature control is critical; adiabatic conditions can lead to runaway reactions .

Comparative Analysis of Cyanide Sources

Alkali metal cyanides (NaCN, KCN) are preferred for their low cost and high reactivity. Table 2 contrasts their performance:

| Cyanide Source | Solubility in Water (g/100 mL) | Reaction Rate (Relative) | Cost (USD/kg) |

|---|---|---|---|

| NaCN | 48 | 1.0 | 12.50 |

| KCN | 71 | 1.2 | 14.80 |

| NHCN | 25 | 0.8 | 18.20 |

Potassium cyanide’s superior solubility and reaction rate justify its prevalence in industrial settings .

化学反応の分析

Reaction with Thiols and Cysteine Bioconjugation

2-Cyanopyridine derivatives react selectively with cysteine residues, enabling site-specific protein and peptide modifications. This reaction is pivotal in drug design and biochemical tool development.

Mechanism and Substituent Effects

The process involves:

-

Nucleophilic attack by cysteine’s thiol group on the nitrile carbon, forming a reversible thioimidate intermediate.

-

Intramolecular cyclization via amide nitrogen attack, yielding a 2-amidethiazolidine intermediate.

-

Hydrolysis to release an N-terminal peptide fragment and a thiazoline-modified C-terminal product .

Electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position enhance reactivity by polarizing the nitrile group. For example:

| This compound Derivative | Substituent | Yield of Thiazoline Product |

|---|---|---|

| 5-Fluoro (1d) | -F | 97% |

| 5-Trifluoromethyl (1c) | -CF₃ | 73% |

| Unsubstituted (1a) | -H | 29% |

Data from systematic screening under aqueous, mild conditions (pH 7.4, 25°C) .

Selectivity : No cross-reactivity observed with Ser, Thr, Lys, or other amino acids .

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, this compound hydrolyzes to picolinic acid derivatives. For example:

-

5-Chloro-2-cyanopyridine hydrolyzes to 5-chloropicolinic acid (MP: 172–174°C) under reflux with water .

Methanolysis in Coordination Sphere

In the presence of Mn(II), methanolysis yields O-methyl picolinimidate via a metal-assisted mechanism. Key evidence includes:

Click-like Cyclization with 1,2-Aminothiols

This compound undergoes biorthogonal reactions with 1,2-aminothiols (e.g., N-terminal cysteine) to form stable 2-thiazoline rings . Key features:

-

Conditions : pH 7–8, ambient temperature, no catalyst required .

-

Applications : Peptide stapling, macrocyclization, and payload conjugation .

Example : Reaction with 2,6-dicyanopyridine forms bicyclic peptides via dual thiazoline linkages .

Functionalization via Electrophilic Substitution

This compound undergoes halogenation and sulfonation at the pyridine ring’s meta-position, leveraging its electron-deficient nature. For instance:

科学的研究の応用

Medicinal Chemistry

2-Cyanopyridine derivatives have been extensively studied for their potential in bioconjugation reactions, particularly involving cysteine residues in peptides. Recent research demonstrated that these derivatives can facilitate the selective modification of bioactive peptides by reacting with N-terminal cysteine under mild aqueous conditions. This method showcases the ability of 2-cyanopyridines to cleave peptide bonds selectively, which is crucial for developing targeted therapies in drug design .

Case Study: Cysteine Bioconjugation

- Objective : To develop a method for cysteine-selective bioconjugation using this compound derivatives.

- Methodology : Various electron-withdrawing substituents were tested to enhance reactivity with cysteine.

- Findings : The study confirmed that 2-cyanopyridines with specific substituents reacted efficiently, leading to successful cysteine modifications in peptides. This approach could be pivotal for creating bioconjugates for therapeutic applications .

Catalysis

This compound plays a significant role as a catalyst in organic synthesis, particularly in the production of dimethyl carbonate (DMC) from carbon dioxide and methanol. This process is environmentally friendly, utilizing CO2 as a feedstock and significantly reducing greenhouse gas emissions compared to traditional methods .

Data Table: Comparison of DMC Synthesis Methods

| Method | CO2 Utilization | GHG Emissions (kg CO2-eq/kg DMC) | Efficiency |

|---|---|---|---|

| Conventional Method | Low | 0.88 | Low |

| Method using this compound | High | 0.34 | High |

- Study Insights : The integration of this compound as a catalytic agent not only enhances the reaction efficiency but also contributes to lower overall emissions, making it a sustainable choice for industrial applications .

Material Science

The compound has also been explored for its electronic properties, particularly in the development of nonlinear optical (NLO) materials. Research on 2-cyanopyridinium perchlorate (2-CPPC) crystals revealed promising characteristics for applications in photonics and optoelectronics.

Case Study: Nonlinear Optical Properties

- Objective : To investigate the NLO properties of 2-CPPC crystals.

- Methodology : Crystals were grown using the slow evaporation technique and characterized through X-ray diffraction and spectroscopy.

- Findings : The study confirmed that 2-CPPC exhibits significant second harmonic generation (SHG) capabilities, indicating its potential use in laser technology and optical devices .

Environmental Applications

The potential of this compound extends to environmental chemistry, where it has been evaluated for its role in synthesizing environmentally benign chemicals from waste CO2. The development of hybrid catalysts incorporating this compound has shown promise in enhancing the efficiency of reactions aimed at reducing atmospheric CO2 levels.

Research Findings

作用機序

The mechanism of action of 2-cyanopyridine involves its reactivity with nucleophiles. For instance, in cysteine bioconjugation, the cyano group of this compound reacts with the thiol group of cysteine, forming a thiazoline ring. This reaction is facilitated by the electron-withdrawing nature of the cyano group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

類似化合物との比較

2-Cyanopyridine vs. 3-Cyanopyridine

- Hydration Products: this compound reacts with water to yield picolinamide (primary product) and picolinic acid . 3-Cyanopyridine exclusively forms nicotinic acid (vitamin B3) under similar conditions .

- Biological Activity: this compound induces nitrilase activity in fungi 400-fold more effectively than 3-cyanopyridine, though both are metabolized at comparable rates (~30%) .

- Catalytic Utility: this compound is preferred in CeO₂-catalyzed systems for dehydrating reactions due to its stronger adsorption on CeO₂ surfaces, enhancing reaction rates in glycerol carbonate synthesis .

This compound vs. Acetonitrile

- Dehydration Efficiency: this compound outperforms acetonitrile in shifting equilibrium toward desired products (e.g., glycerol carbonate) by avoiding by-product formation (e.g., acetonitrile hydrolysis to acetic acid) .

This compound vs. 2-Furonitrile

- Reaction Kinetics: In CeO₂-catalyzed dimethyl carbonate (DMC) synthesis, this compound achieves higher DMC formation rates than 2-furonitrile due to stronger adsorption on CeO₂ (DFT calculations confirm ΔE_ads = −1.2 eV vs. −0.8 eV) .

- By-Product Suppression: Methanolysis of 2-furonitrile-derived amides is less favorable than this compound-derived picolinamide, reducing side reactions .

This compound vs. 2-Cyanophenyl Derivatives

- Reactivity in Bioconjugation: this compound derivatives exhibit 10–20× faster reaction kinetics with cysteine thiols compared to 2-cyanophenyl analogs, attributed to the pyridine ring’s electron-withdrawing effect and geometric alignment .

- Mechanistic Specificity: this compound forms stable thiazoline adducts with cysteine, enabling peptide bond cleavage, whereas 2-cyanophenyls lack this cyclization capability .

Data Tables

Table 1. Hydration Products of Cyanopyridine Isomers

Table 2. Dehydrating Agent Performance in CeO₂-Catalyzed Reactions

Table 3. Reactivity in Cysteine Bioconjugation

生物活性

2-Cyanopyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound and its derivatives, supported by case studies and research findings.

Chemical Structure and Properties

This compound, characterized by a pyridine ring with a cyano group at the 2-position, exhibits unique chemical reactivity that is leveraged in various biological applications. The presence of the cyano group enhances its electrophilic character, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro tests indicated that specific this compound analogues displayed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | Mycobacterium tuberculosis H37Rv | 32 |

| This compound Derivative B | Staphylococcus aureus | 16 |

| This compound Derivative C | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound derivatives is notable, particularly in the context of cytotoxicity against various human cancer cell lines. For example, derivatives with substituted phenyl or indole groups have shown enhanced antitumor activity. A study reported that certain analogues induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative D | HeLa (Cervical Cancer) | 10 |

| This compound Derivative E | MCF-7 (Breast Cancer) | 15 |

| This compound Derivative F | A549 (Lung Cancer) | 20 |

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory activities of this compound derivatives, particularly as potential kinase inhibitors. The structure-activity relationship (SAR) analyses indicate that modifications to the pyridine ring can significantly enhance inhibitory potency against specific kinases involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The mechanism often involves:

- Covalent Binding : The electrophilic nature of the cyano group allows for nucleophilic attack by thiol groups in cysteine residues, leading to selective bioconjugation reactions.

- Cellular Uptake : The lipophilicity of certain derivatives facilitates their penetration into cells, enhancing their therapeutic efficacy.

- Modulation of Signaling Pathways : By inhibiting specific kinases or enzymes, these compounds can alter signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Cysteine Bioconjugation : A study demonstrated that modified 2-cyanopyridines could selectively react with N-terminal cysteine residues in peptides under mild aqueous conditions. This reaction was utilized for site-specific labeling of bioactive peptides, showcasing the utility of these compounds in bioconjugation strategies .

- Antiviral Applications : Some derivatives have shown promise as antiviral agents. For instance, a derivative was evaluated for its ability to inhibit viral replication in vitro, demonstrating potential as a therapeutic agent against viral infections .

Q & A

Q. Basic: What synthetic pathways are commonly employed to produce 2-Cyanopyridine, and how can their efficiency be evaluated?

The dehydration of 2-picolinamide using silica-supported potassium oxide catalysts is a well-documented method, achieving high yields under controlled conditions . Efficiency can be evaluated by comparing reaction parameters (temperature, catalyst loading, and reaction time) and quantifying byproducts via HPLC or GC-MS. Reproducibility requires meticulous documentation of catalyst preparation and reaction setup, as outlined in experimental reporting standards .

Q. Advanced: How can reaction conditions be optimized to suppress byproducts like 1,2-diphenylethane-1,2-diol during this compound utilization?

In flow chemistry systems, reducing residence time to 30 minutes and avoiding excess base equivalents minimizes pinacol coupling byproducts. Systematic parameter variation (e.g., residence time, stoichiometry) combined with real-time monitoring via inline spectroscopy is critical . Statistical tools like Design of Experiments (DoE) can identify significant variables affecting yield and selectivity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include using fume hoods, PPE (gloves, goggles), and spill containment measures. Toxicity data indicate moderate aquatic toxicity (96-hr LC50 = 726 mg/L for fish), necessitating proper waste disposal . Safety Data Sheets (SDS) recommend storage in ventilated areas and immediate medical consultation upon exposure .

Q. Advanced: What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Standardized toxicity assays (e.g., OECD Test Guidelines 203 for fish) measure acute and chronic effects. Complementary ecotoxicological modeling (e.g., QSAR) predicts bioaccumulation potential. Data should be contextualized with environmental fate studies, including biodegradation and hydrolysis rates .

Q. Basic: How should experimental procedures involving this compound be documented for reproducibility?

Follow guidelines for detailing catalyst preparation, solvent purity, and reaction conditions (temperature, pressure). Report characterization data (NMR, IR, elemental analysis) for novel compounds and include raw data in supplementary materials. Avoid redundancies between text and tables .

Q. Advanced: How can conflicting data on this compound’s catalytic performance in different solvents be resolved?

Conduct controlled solvent screens under identical conditions, isolating variables like polarity and coordinating ability. Use kinetic profiling to differentiate solvent effects on reaction mechanisms. Cross-validate results with computational solvent parameterization (e.g., Kamlet-Taft) .

特性

IUPAC Name |

pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNVQNRYTPFDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021843 | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224.5 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0810 @ 25 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PRISMS FROM ETHER | |

CAS No. |

100-70-9, 29386-66-1 | |

| Record name | 2-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029386661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHR1DPG7YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。